Cas no 799293-85-9 (3-Bromothieno[3,2-c]pyridin-4-amine)
![3-Bromothieno[3,2-c]pyridin-4-amine structure](https://ja.kuujia.com/scimg/cas/799293-85-9x500.png)
3-Bromothieno[3,2-c]pyridin-4-amine 化学的及び物理的性質
名前と識別子
-
- 3-Bromothieno[3,2-c]pyridin-4-amine
- 3-BROMO-4-AMINOTHIENO[3,2-C]PYRIDINE
- 3-bromo-Thieno[3,2-c]pyridin-4-amine
- 4-Amino-3-bromothieno[3,2-c]pyridine
- Thieno[3,2-c]pyridin-4-amine, 3-bromo-
- 3-bromo-4-amino-[3,2-c]-thienopyridine
- 3-bromothieno[3,2-c]pyridin-4-ylamine
- 4-amino-3-bromo-thieno[3,2-c]pyridine
- QC-5917
- NRVPVUKWJYSNTO-UHFFFAOYSA-N
- PB32605
- FCH1386601
- EN000031
- AX8216989
- AB0026773
- W8516
- ST24022811
- 4-A
- 3-Bromothieno[3,2-c]pyridin-4-amine (ACI)
-
- MDL: MFCD08275115
- インチ: 1S/C7H5BrN2S/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3H,(H2,9,10)
- InChIKey: NRVPVUKWJYSNTO-UHFFFAOYSA-N
- ほほえんだ: BrC1C2C(=CC=NC=2N)SC=1
計算された属性
- せいみつぶんしりょう: 227.93600
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 155
- トポロジー分子極性表面積: 67.2
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- PSA: 67.88000
- LogP: 2.57110
3-Bromothieno[3,2-c]pyridin-4-amine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C
3-Bromothieno[3,2-c]pyridin-4-amine 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-Bromothieno[3,2-c]pyridin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-W018830-250mg |
3-Bromothieno[3,2-c]pyridin-4-amine |
799293-85-9 | ≥97.0% | 250mg |
$89.0 | 2022-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120322-1G |
3-bromothieno[3,2-c]pyridin-4-amine |
799293-85-9 | 97% | 1g |
¥ 1,650.00 | 2023-04-13 | |
eNovation Chemicals LLC | D498672-5G |
3-bromothieno[3,2-c]pyridin-4-amine |
799293-85-9 | 97% | 5g |
$675 | 2024-07-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LU909-50mg |
3-Bromothieno[3,2-c]pyridin-4-amine |
799293-85-9 | 97% | 50mg |
167.0CNY | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LU909-250mg |
3-Bromothieno[3,2-c]pyridin-4-amine |
799293-85-9 | 97% | 250mg |
668CNY | 2021-05-08 | |
abcr | AB307015-250 mg |
3-Bromo-4-aminothieno[3,2-c]pyridine, 97%; . |
799293-85-9 | 97% | 250MG |
€195.80 | 2022-08-31 | |
abcr | AB307015-1 g |
3-Bromo-4-aminothieno[3,2-c]pyridine, 97%; . |
799293-85-9 | 97% | 1g |
€352.00 | 2022-08-31 | |
TRC | B293470-100mg |
3-Bromothieno[3,2-c]pyridin-4-amine |
799293-85-9 | 100mg |
$ 92.00 | 2023-04-18 | ||
TRC | B293470-25mg |
3-Bromothieno[3,2-c]pyridin-4-amine |
799293-85-9 | 25mg |
$ 64.00 | 2023-04-18 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120322-250MG |
3-bromothieno[3,2-c]pyridin-4-amine |
799293-85-9 | 97% | 250MG |
¥ 825.00 | 2023-04-13 |
3-Bromothieno[3,2-c]pyridin-4-amine 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 Solvents: Water ; 15 min, 40 °C; 40 °C → 23 °C
2.1 Reagents: Phosphorus oxychloride ; 1 h, 75 °C; 75 °C → rt
2.2 Solvents: Dichloromethane , Water ; 25 °C
3.1 Reagents: Ammonia Solvents: 1,4-Dioxane , Water ; 19 h, 300 psi, rt → 150 °C
ごうせいかいろ 3
1.2 Reagents: Ammonia Solvents: 1,4-Dioxane ; 290 psi, 160 °C
ごうせいかいろ 4
1.2 Reagents: Sodium azide ; 3 h, rt
2.1 Reagents: Tributylamine Solvents: Diphenyl ether ; 45 min, 225 °C
3.1 Reagents: Phosphorus oxychloride ; 2.5 h, 135 °C
4.1 Reagents: Ammonia Solvents: 1,4-Dioxane , Water ; 18 h, 150 °C
ごうせいかいろ 5
1.2 Catalysts: Piperidine ; 22 h, 80 °C → 100 °C; 100 °C → 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 h, pH 2
2.1 Reagents: Sodium hydroxide , Thionyl chloride Solvents: Chloroform , Dimethylformamide , Water ; 1 h, rt → reflux; reflux → 50 °C
2.2 Reagents: Sodium azide Solvents: 1,4-Dioxane , Water ; 2.5 h, rt
2.3 Solvents: Dichloromethane , Diphenyl ether ; 10 min, 250 °C; 5 min, 250 °C; 250 °C → 90 °C
3.1 Reagents: Phosphorus oxychloride ; 1 h, 75 °C; 75 °C → rt
3.2 Solvents: Dichloromethane , Water ; 25 °C
4.1 Reagents: Ammonia Solvents: 1,4-Dioxane , Water ; 19 h, 300 psi, rt → 150 °C
ごうせいかいろ 6
1.2 Reagents: Sodium azide Solvents: 1,4-Dioxane , Water ; 2.5 h, rt
1.3 Solvents: Dichloromethane , Diphenyl ether ; 10 min, 250 °C; 5 min, 250 °C; 250 °C → 90 °C
2.1 Reagents: Phosphorus oxychloride ; 1 h, 75 °C; 75 °C → rt
2.2 Solvents: Dichloromethane , Water ; 25 °C
3.1 Reagents: Ammonia Solvents: 1,4-Dioxane , Water ; 19 h, 300 psi, rt → 150 °C
ごうせいかいろ 7
2.1 Reagents: Phosphorus oxychloride ; 2.5 h, 135 °C
3.1 Reagents: Ammonia Solvents: 1,4-Dioxane , Water ; 18 h, 150 °C
ごうせいかいろ 8
1.2 Solvents: Dichloromethane , Water ; 25 °C
2.1 Reagents: Ammonia Solvents: 1,4-Dioxane , Water ; 19 h, 300 psi, rt → 150 °C
ごうせいかいろ 9
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide ; 14 h, rt
2.2 Reagents: Sodium azide ; 3 h, rt
3.1 Reagents: Tributylamine Solvents: Diphenyl ether ; 45 min, 225 °C
4.1 Reagents: Phosphorus oxychloride ; 2.5 h, 135 °C
5.1 Reagents: Ammonia Solvents: 1,4-Dioxane , Water ; 18 h, 150 °C
ごうせいかいろ 10
2.1 Reagents: Triethylamine , Diphenylphosphoryl azide Solvents: Tetrahydrofuran ; rt
3.1 Solvents: Toluene ; 120 °C
3.2 Catalysts: Iodine Solvents: 1,2-Dichlorobenzene ; 170 °C
4.1 Reagents: Phosphorus oxychloride ; 120 °C
5.1 Reagents: Ammonia Solvents: 1,4-Dioxane , Water ; 150 °C
ごうせいかいろ 11
1.2 Catalysts: Iodine Solvents: 1,2-Dichlorobenzene ; 170 °C
2.1 Reagents: Phosphorus oxychloride ; 120 °C
3.1 Reagents: Ammonia Solvents: 1,4-Dioxane , Water ; 150 °C
ごうせいかいろ 12
1.2 Reagents: Sodium azide Solvents: 1,4-Dioxane , Water ; rt
1.3 Solvents: Dichloromethane , Diphenyl ether ; reflux
2.1 Reagents: Phosphorus oxychloride ; rt
2.2 Reagents: Ammonia Solvents: 1,4-Dioxane ; 290 psi, 160 °C
ごうせいかいろ 13
2.1 Solvents: Toluene ; 120 °C
2.2 Catalysts: Iodine Solvents: 1,2-Dichlorobenzene ; 170 °C
3.1 Reagents: Phosphorus oxychloride ; 120 °C
4.1 Reagents: Ammonia Solvents: 1,4-Dioxane , Water ; 150 °C
ごうせいかいろ 14
1.2 Reagents: Diisopropylethylamine Solvents: Isopropyl acetate ; 1 h, rt
2.1 4 h, rt → 100 °C; 100 °C → 40 °C
2.2 Solvents: Water ; 15 min, 40 °C; 40 °C → 23 °C
3.1 Reagents: Phosphorus oxychloride ; 1 h, 75 °C; 75 °C → rt
3.2 Solvents: Dichloromethane , Water ; 25 °C
4.1 Reagents: Ammonia Solvents: 1,4-Dioxane , Water ; 19 h, 300 psi, rt → 150 °C
ごうせいかいろ 15
2.1 Catalysts: Piperidine Solvents: Pyridine ; 22 h, 100 °C
3.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide ; 14 h, rt
3.2 Reagents: Sodium azide ; 3 h, rt
4.1 Reagents: Tributylamine Solvents: Diphenyl ether ; 45 min, 225 °C
5.1 Reagents: Phosphorus oxychloride ; 2.5 h, 135 °C
6.1 Reagents: Ammonia Solvents: 1,4-Dioxane , Water ; 18 h, 150 °C
3-Bromothieno[3,2-c]pyridin-4-amine Raw materials
- propanedioic acid
- 3-Bromo-4-chlorothieno[3,2-c]pyridine
- 3-Thiophenecarboxamide, 4-bromo-N-(2,2-dimethoxyethyl)-
- 2-Propenoyl azide, 3-(4-bromo-2-thienyl)-
- Thiophene-2-carbaldehyde
- 4-bromothiophene-2-carbaldehyde
- 3-bromo-4H,5H-thieno[3,2-c]pyridin-4-one
- 2,2-dimethoxyethan-1-amine
- 3-(4-bromothiophen-2-yl)prop-2-enoic Acid
- 4-Bromothiophene-3-carboxylic acid
- 2-Propenoic acid,3-(4-bromo-2-thienyl)-
3-Bromothieno[3,2-c]pyridin-4-amine Preparation Products
3-Bromothieno[3,2-c]pyridin-4-amine 関連文献
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Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
3-Bromothieno[3,2-c]pyridin-4-amineに関する追加情報
3-Bromothieno[3,2-c]pyridin-4-amine (CAS No. 799293-85-9): A Comprehensive Overview
3-Bromothieno[3,2-c]pyridin-4-amine (CAS No. 799293-85-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique thienopyridine scaffold, exhibits a range of biological activities that make it a valuable candidate for the development of novel therapeutic agents.
The thienopyridine core of 3-Bromothieno[3,2-c]pyridin-4-amine is a heterocyclic structure composed of a thiophene ring fused to a pyridine ring. This structural motif is known for its ability to modulate various biological targets, including enzymes, receptors, and ion channels. The presence of the bromine substituent at the 3-position further enhances the compound's reactivity and potential for functionalization, making it an attractive starting point for the synthesis of more complex derivatives.
Recent studies have highlighted the potential of 3-Bromothieno[3,2-c]pyridin-4-amine in various therapeutic areas. For instance, research published in the *Journal of Medicinal Chemistry* has shown that derivatives of this compound exhibit potent anti-inflammatory properties. These derivatives have been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their potential use in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
In addition to its anti-inflammatory properties, 3-Bromothieno[3,2-c]pyridin-4-amine has also been investigated for its anticancer activity. A study published in *Cancer Research* demonstrated that certain derivatives of this compound can selectively target and inhibit cancer cell proliferation by interfering with key signaling pathways involved in cell growth and survival. Specifically, these derivatives have been shown to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various types of cancer.
The versatility of 3-Bromothieno[3,2-c]pyridin-4-amine extends beyond its direct biological activities. The compound serves as an excellent building block for the synthesis of more complex molecules with tailored properties. For example, chemists can introduce various functional groups at different positions on the thienopyridine scaffold to fine-tune the compound's pharmacological profile. This flexibility makes it a valuable tool in drug discovery and development processes.
In terms of synthetic accessibility, 3-Bromothieno[3,2-c]pyridin-4-amine can be prepared through a series of well-established chemical reactions. One common approach involves the condensation of 4-aminothiophene with an appropriate brominated pyridine derivative, followed by subsequent functionalization steps to introduce additional substituents. The robustness and reliability of these synthetic routes ensure that researchers can readily access this compound for their studies.
The safety profile of 3-Bromothieno[3,2-c]pyridin-4-amine is another important consideration in its application as a research tool or potential therapeutic agent. Preclinical studies have generally shown that this compound is well-tolerated at therapeutic doses, with minimal toxicity observed in animal models. However, as with any new chemical entity, thorough safety evaluations are essential before advancing to clinical trials.
In conclusion, 3-Bromothieno[3,2-c]pyridin-4-amine (CAS No. 799293-85-9) represents a promising lead compound in the field of medicinal chemistry. Its unique thienopyridine scaffold and versatile reactivity make it an attractive candidate for the development of novel drugs targeting inflammatory diseases and cancer. Ongoing research continues to uncover new applications and optimize its pharmacological properties, underscoring its significance in modern pharmaceutical research.
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